6-Iodobenzo[d]isoxazole-3-carbonitrile
Description
Properties
Molecular Formula |
C8H3IN2O |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
6-iodo-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H |
InChI Key |
QOCHPBJZKNEXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)ON=C2C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Iodobenzo[d]isoxazole-3-carbonitrile
General Synthetic Strategy
The synthesis of 6-Iodobenzo[d]isoxazole-3-carbonitrile typically involves the construction of the benzo[d]isoxazole core followed by regioselective iodination and introduction of the cyano group at the 3-position. Key synthetic steps include:
- Formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions between aldoximes and nitrile oxides.
- Electrophilic iodination at the 6-position of the benzene ring.
- Installation of the cyano group at the 3-position either through direct substitution or via functional group transformations.
Detailed Synthetic Routes
Cycloaddition of Aldoximes with Nitrile Oxides
The primary method for constructing the benzo[d]isoxazole ring system involves the reaction of aldoximes with nitrile oxides generated in situ from corresponding hydroxylamines. This 1,3-dipolar cycloaddition forms the isoxazole heterocycle efficiently under mild conditions, often using solvents such as dichloromethane and acid catalysts like p-toluenesulfonic acid to promote cyclization.
Iodination at the 6-Position
Electrophilic iodination is performed selectively at the 6-position of the benzo[d]isoxazole ring. This step can be achieved using iodine sources such as molecular iodine or N-iodosuccinimide (NIS) under controlled conditions to avoid polyiodination or ring degradation. The presence of electron-withdrawing groups like the cyano substituent influences regioselectivity and reaction kinetics.
Introduction of the Cyano Group at the 3-Position
The cyano group is introduced either by:
- Direct substitution on a suitable precursor bearing a leaving group at the 3-position.
- Conversion of a functional group such as an ester or amide into the nitrile via dehydration or substitution reactions.
This step requires careful control of reaction conditions to preserve the integrity of the isoxazole ring and the iodine substituent.
Representative Synthetic Scheme
Alternative Synthetic Approaches
Oxidative Cyclization Methods
Related isoxazole derivatives have been synthesized via oxidative cyclization of substituted 3-aminopropenethiones using oxidants such as iodine or hydrogen peroxide. This approach forms the isoxazole nucleus by intramolecular S–N bond formation and has been reported to give good yields under mild conditions with environmentally friendlier oxidants like hydrogen peroxide.
Although this method is more commonly applied to isothiazoles, the principle of oxidative cyclization may be adapted for benzo[d]isoxazole derivatives, potentially offering alternative routes to 6-substituted isoxazoles including iodinated analogs.
Industrial Scale Synthesis of Related Compounds
Research Data and Analytical Results
Electrophilic Reactivity and Stability
Studies on related benzo[d]isoxazole-3-carbonitrile derivatives show that the cyano group at the 3-position significantly influences electrophilic reactivity and stability. For example, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile exhibits high electrophilicity, undergoing nucleophilic addition at the cyano group under mild conditions, which is relevant for functionalization strategies.
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzo[d]isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole compounds, including 6-Iodobenzo[d]isoxazole-3-carbonitrile, exhibit significant anticancer properties. These compounds have been found to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain benzo[d]isoxazole derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .
Targeting Protein Degradation
The compound has been investigated for its role in targeted protein degradation therapies. Specifically, it can function as a molecular glue or part of a heterobifunctional molecule designed to stabilize or degrade specific proteins involved in disease pathology. The Deubiquitinase-Targeting Chimera (DUBTAC) platform utilizes such compounds to stabilize proteins that are otherwise subjected to ubiquitin-mediated degradation, offering therapeutic benefits for conditions like cystic fibrosis and various cancers .
Pharmacological Applications
Neuroprotective Effects
6-Iodobenzo[d]isoxazole-3-carbonitrile has shown potential neuroprotective effects in preclinical studies. Its ability to modulate neuroinflammatory pathways suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help reduce oxidative stress and inflammation within neural tissues .
Antimicrobial Properties
The compound's structure allows it to interact with various biological targets, leading to antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
Material Science
Polymer Chemistry
In material science, 6-Iodobenzo[d]isoxazole-3-carbonitrile is used as a building block in the synthesis of functional polymers. These polymers can exhibit unique electrical and thermal properties, making them suitable for applications in electronics and nanotechnology. The incorporation of such compounds into polymer matrices can enhance their mechanical strength and thermal stability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of 6-Iodobenzo[d]isoxazole-3-carbonitrile on cancer cell lines | Demonstrated significant inhibition of cell proliferation and induction of apoptosis |
| Neuroprotection Research | Evaluated neuroprotective effects in animal models | Showed reduction in neuroinflammation and oxidative stress markers |
| Antimicrobial Testing | Assessed antimicrobial efficacy against various bacterial strains | Confirmed effectiveness against multiple pathogens with low MIC values |
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The iodine atom and cyano group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Properties
*Electrophilicity pKa values reflect the compound’s ability to stabilize σ-complexes in nucleophilic aromatic substitution (SₙAr) reactions. Lower pKa indicates higher electrophilicity.
Reactivity in SₙAr and Substitution Reactions
- Nitro-Substituted Analogs: 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile exhibits rapid σ-complex formation in methanol, with a pKa of 13.50, surpassing even 2,4-dinitrothiophene in reactivity . In contrast, iodine’s weaker electron-withdrawing effects likely result in slower SₙAr kinetics for 6-iodo derivatives.
- Bromo/Chloro Derivatives : 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 16263-53-9) and similar analogs (similarity score 0.99) are less electrophilic than nitro compounds but more reactive than methoxy-substituted derivatives. The iodine analog’s larger atomic radius may sterically hinder nucleophilic attack compared to bromo or chloro groups.
- Functional Group Influence : The nitrile group at position 3 in 6-iodobenzo[d]isoxazole-3-carbonitrile stabilizes intermediates in SₙAr reactions, akin to the aldehyde in 6-bromo-3-carbaldehyde derivatives .
Research Implications
The electrophilic diversity of benzo[d]isoxazole derivatives highlights their utility in medicinal chemistry and materials science. While 6-iodobenzo[d]isoxazole-3-carbonitrile’s exact properties require further study, its structural analogs suggest a balance between moderate reactivity and synthetic versatility, positioning it as a candidate for targeted SₙAr functionalization or coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
